

# Canagliflozin's Impact on Mitochondrial Function and Biogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is primarily prescribed for the management of type 2 diabetes mellitus. Beyond its glucose-lowering effects, a substantial body of evidence reveals that **canagliflozin** exerts significant off-target effects on mitochondrial function and biogenesis. These effects are largely independent of SGLT2 inhibition and are observed at clinically relevant concentrations.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and key experimental protocols used to elucidate **canagliflozin**'s impact on mitochondria. The primary mechanisms involve the direct inhibition of mitochondrial complex I of the electron transport chain, leading to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][3] This activation subsequently promotes mitochondrial biogenesis and enhances cellular energy homeostasis through the SIRT1/PGC-1 $\alpha$  axis.[4][5][6]

# **Impact on Mitochondrial Function**

**Canagliflozin** directly interacts with the mitochondrial respiratory chain, leading to a cascade of events that alter cellular bioenergetics, oxidative stress, and ion homeostasis.

## Inhibition of Mitochondrial Respiratory Complex I



The most well-documented direct mitochondrial effect of **canagliflozin** is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1][3][7] This action is not a class effect for all SGLT2 inhibitors; other gliflozins like dapagliflozin and empagliflozin show little to no significant inhibition of complex I at comparable concentrations. [1][8][9]

The inhibition of complex I by **canagliflozin** disrupts the flow of electrons, leading to a decrease in mitochondrial respiration and oxygen consumption.[3][10] This impairment in the ETC results in reduced ATP synthesis and an increase in the cellular AMP/ATP and ADP/ATP ratios.[1][2] This shift in the cellular energy state is a critical trigger for the activation of the energy-sensing kinase, AMPK.[1][11] Furthermore, **canagliflozin** has been shown to inhibit mitochondrial glutamate dehydrogenase (GDH) in human renal tubular cells, which can impair the replenishment of tricarboxylic acid (TCA) cycle metabolites via glutamine, a process known as anaplerosis.[7][8][12]

#### **Modulation of Oxidative Stress**

Mitochondrial dysfunction is a primary source of reactive oxygen species (ROS).[13] By modulating mitochondrial activity, **canagliflozin** has demonstrated complex effects on oxidative stress. In some contexts, particularly under high-glucose conditions, **canagliflozin** attenuates mitochondrial ROS production.[14][15] This protective effect is linked to the restoration of mitochondrial membrane potential and the enhancement of antioxidant enzyme activities, such as superoxide dismutase (SOD) and catalase (CAT).[15][16] In diabetic models, **canagliflozin** treatment has been shown to relieve oxidative stress and improve cardiac mitochondrial homeostasis.[13][17]

## **Effects on Mitochondrial Dynamics**

Mitochondrial dynamics, the balance between mitochondrial fusion and fission, are crucial for maintaining a healthy mitochondrial network. Recent studies indicate that **canagliflozin** can modulate these processes. In adipose tissue of db/db mice, **canagliflozin** was found to increase the expression of mitochondrial fusion-related factors while reducing the levels of fission markers, promoting a healthier, more interconnected mitochondrial phenotype.[18] This shift towards fusion is associated with the browning of visceral adipose tissue and enhanced thermogenesis.[18]



## Impact on Mitochondrial Biogenesis

**Canagliflozin** promotes the generation of new mitochondria, a process known as mitochondrial biogenesis, primarily through the activation of the AMPK-Sirt1-PGC- $1\alpha$  signaling pathway.[4][6] This is a key compensatory mechanism that enhances the cell's capacity for energy production in response to the initial inhibition of mitochondrial respiration.

#### **AMPK Activation**

As previously mentioned, **canagliflozin**'s inhibition of complex I leads to an increased AMP/ATP ratio, which is a potent allosteric activator of AMPK.[1][2] This activation occurs at **canagliflozin** concentrations measured in the plasma of patients during clinical trials.[1] Activated AMPK acts as a master regulator of cellular metabolism, initiating signaling cascades that promote energy production and inhibit anabolic processes like lipid synthesis.[1][11]

#### The SIRT1/PGC-1α Axis

Once activated, AMPK can increase the cellular levels of NAD+, which in turn activates Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[4][19] SIRT1 subsequently deacetylates and activates the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1 $\alpha$ ). [4][5] PGC-1 $\alpha$  is the master regulator of mitochondrial biogenesis.[4] Activated PGC-1 $\alpha$  coactivates nuclear respiratory factors (NRF-1 and NRF-2), which then stimulate the expression of mitochondrial transcription factor A (TFAM).[4] TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA), ultimately leading to the synthesis of new mitochondria.[4][20] Studies have shown that **canagliflozin** treatment significantly increases the expression of PGC-1 $\alpha$  and its downstream targets, including NRF-1 and TFAM.[4]

Click to download full resolution via product page

Caption: Canagliflozin's core mitochondrial signaling pathway.

# **Quantitative Data Summary**

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on **canagliflozin**'s mitochondrial effects.



Table 1: Inhibition of Mitochondrial Function

| Parameter                     | Model System               | Canagliflozin<br>Conc. | Observed<br>Effect                     | Reference |
|-------------------------------|----------------------------|------------------------|----------------------------------------|-----------|
| Complex I<br>Respiration      | Permeabilized<br>PC3 Cells | ~20-30 µM<br>(IC50)    | Inhibition of<br>Oxygen<br>Consumption | [3]       |
| Oxygen Consumption Rate (OCR) | HUVECs                     | 100 μΜ                 | ~60% decrease                          | [9]       |
| Oxygen Consumption Rate (OCR) | C2C12 Myotubes             | 100 μΜ                 | ~60% decrease                          | [21]      |
| Cellular ATP<br>Levels        | Prostate Cancer<br>Cells   | 30 μΜ                  | Significant reduction                  | [3]       |

| Mitochondrial ROS | Human Cardiac Fibroblasts | 100 nM | Attenuated high-glucose induced production |[14]|

Table 2: Induction of Mitochondrial Biogenesis & Signaling



| Gene/Protein | Model System                          | Canagliflozin<br>Conc. | Observed Effect (mRNA/Protein Level) | Reference |
|--------------|---------------------------------------|------------------------|--------------------------------------|-----------|
| p-AMPK       | Mouse Liver<br>(in vivo)              | 100 mg/kg              | Activation                           | [1]       |
| p-AMPK       | White Adipose<br>Tissue (in vivo)     | 8 weeks<br>treatment   | Upregulation                         | [4]       |
| SIRT1        | White Adipose<br>Tissue (in vivo)     | 8 weeks<br>treatment   | Increased expression                 | [4]       |
| PGC-1α       | Primary<br>Subcutaneous<br>Adipocytes | 10 μΜ                  | Significantly increased expression   | [4]       |
| PGC-1β       | Primary<br>Subcutaneous<br>Adipocytes | 10 μΜ                  | Significantly increased expression   | [4]       |
| NRF-1        | Primary<br>Subcutaneous<br>Adipocytes | 10 μΜ                  | Significantly increased expression   | [4]       |
| TFAM         | Primary<br>Subcutaneous<br>Adipocytes | 10 μΜ                  | Significantly increased expression   | [4]       |

| mtDNA Content | Primary Subcutaneous Adipocytes | 10  $\mu$ M | Significantly increased |[4][22] |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess **canagliflozin**'s effects on mitochondria.

## **Measurement of Oxygen Consumption Rate (OCR)**



This protocol is based on the use of a Seahorse XFp/XFe Analyzer to measure mitochondrial respiration in real-time.

- Cell Seeding: Plate cells (e.g., C2C12 myotubes, HUVECs, or primary adipocytes) in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
- Treatment: Treat cells with the desired concentration of canagliflozin (e.g., 10-100 μM) or vehicle control for a specified duration (e.g., 24-48 hours) in a CO2 incubator.
- Assay Preparation: One hour prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates like glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator.
- Instrument Calibration: Calibrate the Seahorse XF sensor cartridge according to the manufacturer's instructions.
- Mitochondrial Stress Test: Load the calibrated sensor cartridge with compounds that modulate mitochondrial function, typically including:
  - Port A: Oligomycin (ATP synthase inhibitor)
  - Port B: FCCP (a protonophore that uncouples respiration)
  - Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
- Data Acquisition: Place the cell culture plate into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will sequentially inject the compounds and measure OCR at multiple time points.
- Data Analysis: Normalize OCR data to cell number or protein content. Calculate key
  parameters such as basal respiration, ATP-linked respiration, maximal respiration, and nonmitochondrial oxygen consumption.





Click to download full resolution via product page

Caption: Workflow for a Seahorse XF Mitochondrial Stress Test.



## **Western Blotting for Signaling Proteins**

This protocol is used to quantify the expression levels of key proteins in the mitochondrial biogenesis pathway (e.g., p-AMPK, PGC-1 $\alpha$ , TFAM).

- Cell Lysis: After treatment with canagliflozin, wash cells with ice-cold PBS and lyse them
  using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
- SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-p-AMPK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
- Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST.
   Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., antirabbit IgG) for 1 hour at room temperature.
- Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the target protein signal to a loading control (e.g., β-actin or β-tubulin).[13]

## **Quantitative Real-Time PCR (qRT-PCR)**



This protocol is used to measure the mRNA expression levels of genes involved in mitochondrial biogenesis.

- RNA Extraction: Following **canagliflozin** treatment, extract total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit.
- RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
- cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 μg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
- qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., Ppargc1a, Nrf1, Tfam), and a SYBR Green or TaqMan-based qPCR master mix.
- Thermocycling: Run the reaction on a real-time PCR machine with an appropriate cycling protocol (denaturation, annealing, extension).
- Data Analysis: Determine the cycle threshold (Ct) value for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., Actb or Gapdh).[4]

### **Conclusion and Future Directions**

**Canagliflozin** uniquely impacts mitochondrial function and biogenesis through mechanisms independent of its SGLT2 inhibitory action. The primary initiating event is the inhibition of mitochondrial complex I, which triggers a robust, compensatory activation of the AMPK-Sirt1-PGC-1α signaling pathway, ultimately promoting the creation of new mitochondria.[1][4][6] This dual action—a mild, acute inhibition of respiration followed by a chronic enhancement of mitochondrial capacity—may underlie some of **canagliflozin**'s observed cardiovascular and renal protective benefits.

Future research should focus on further delineating the long-term consequences of complex I inhibition in different tissues and patient populations. Investigating the interplay between **canagliflozin**'s effects on mitochondrial dynamics, mitophagy, and biogenesis will provide a



more complete picture of its role in maintaining mitochondrial homeostasis.[18][20] Understanding these off-target effects is critical for drug development professionals seeking to leverage these mechanisms for therapeutic benefit in a range of metabolic and cardiovascular diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. the-na-glucose-cotransporter-inhibitor-canagliflozin-activates-ampk-by-inhibiting-mitochondrial-function-and-increasing-cellular-amp-levels Ask this paper | Bohrium [bohrium.com]
- 2. The Na+/Glucose Cotransporter Inhibitor Canagliflozin Activates AMPK by Inhibiting Mitochondrial Function and Increasing Cellular AMP Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The diabetes medication Canagliflozin reduces cancer cell proliferation by inhibiting mitochondrial complex-I supported respiration PMC [pmc.ncbi.nlm.nih.gov]
- 4. The diabetes medication canagliflozin promotes mitochondrial remodelling of adipocyte via the AMPK-Sirt1-Pgc-1α signalling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diabetes medication canagliflozin promotes mitochondrial remodelling of adipocyte via the AMPK-Sirt1-Pgc-1α signalling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Sodium-glucose cotransporter 2 inhibitors and mitochondrial functions: state of the art -PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Canagliflozin mediated dual inhibition of mitochondrial glutamate dehydrogenase and complex I: an off-target adverse effect PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 13. Frontiers | Canagliflozin Prevents Lipid Accumulation, Mitochondrial Dysfunction, and Gut Microbiota Dysbiosis in Mice With Diabetic Cardiovascular Disease [frontiersin.org]
- 14. The SGLT2 inhibitor canagliflozin attenuates mitochondrial oxidative stress and alterations of calcium handling induced by high glucose in human cardiac fibroblasts -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Canagliflozin mitigates ferroptosis and improves myocardial oxidative stress in mice with diabetic cardiomyopathy [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. sciprofiles.com [sciprofiles.com]
- 18. SGLT2 inhibitor canagliflozin reduces visceral adipose tissue in db/db mice by modulating AMPK/KLF4 signaling and regulating mitochondrial dynamics to induce browning
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Canagliflozin Mitigates Diabetic Cardiomyopathy through Enhanced PINK1-Parkin Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Canagliflozin's Impact on Mitochondrial Function and Biogenesis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192856#canagliflozin-s-impact-on-mitochondrial-function-and-biogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com